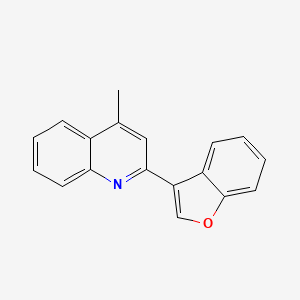
2-(1-Benzofuran-3-yl)-4-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzofuran-3-yl)-4-methylquinoline is a heterocyclic compound that combines the structural features of benzofuran and quinoline. Benzofuran is known for its presence in various natural products and its biological activities, while quinoline is a fundamental structure in many pharmaceuticals. The combination of these two moieties in a single molecule can lead to unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzofuran-3-yl)-4-methylquinoline typically involves the construction of the benzofuran and quinoline rings followed by their coupling. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1-benzofuran-3-yl acetonitrile with suitable quinoline derivatives in the presence of a base like potassium hydroxide can yield the desired compound .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods can vary depending on the scale of production and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzofuran-3-yl)-4-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline ring or the benzofuran moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the benzofuran or quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides or benzofuran ketones, while substitution reactions can yield a wide variety of derivatives with different functional groups.
Scientific Research Applications
2-(1-Benzofuran-3-yl)-4-methylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 2-(1-Benzofuran-3-yl)-4-methylquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key enzymes or signaling pathways related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(1-Benzofuran-3-yl)quinoline: Lacks the methyl group on the quinoline ring.
4-Methylquinoline: Lacks the benzofuran moiety.
1-Benzofuran-3-yl derivatives: Various compounds with different substituents on the benzofuran ring.
Uniqueness
2-(1-Benzofuran-3-yl)-4-methylquinoline is unique due to the combination of the benzofuran and quinoline moieties, which can lead to distinct chemical and biological properties not found in the individual components. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
836684-99-2 |
|---|---|
Molecular Formula |
C18H13NO |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
2-(1-benzofuran-3-yl)-4-methylquinoline |
InChI |
InChI=1S/C18H13NO/c1-12-10-17(19-16-8-4-2-6-13(12)16)15-11-20-18-9-5-3-7-14(15)18/h2-11H,1H3 |
InChI Key |
YDSJQPYIAPJTHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C3=COC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Methylcyclohexyl)oxy]-4-oxobut-2-enoic acid](/img/structure/B14205786.png)
![N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N'-phenylurea](/img/structure/B14205788.png)
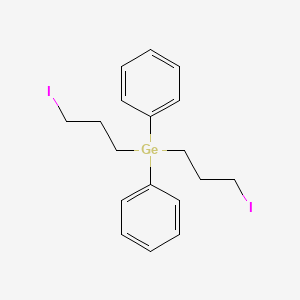
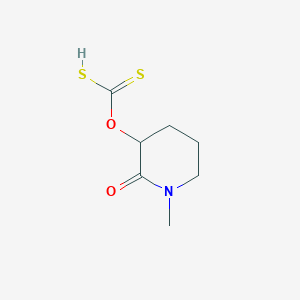
![4-Ethyl-2-fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]benzene](/img/structure/B14205801.png)

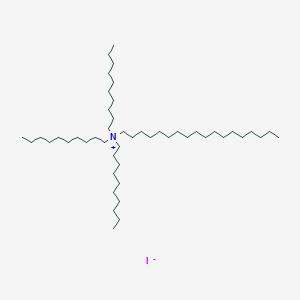
![4-[2-Chloro-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14205814.png)
![1-Ethyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole](/img/structure/B14205822.png)
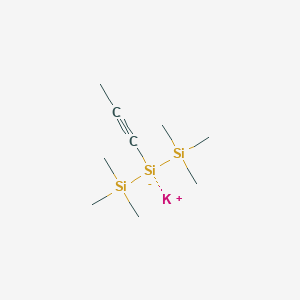
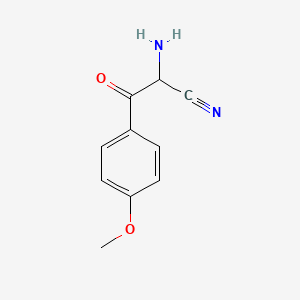
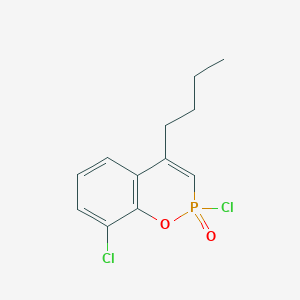
![4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14205852.png)
![2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide](/img/structure/B14205855.png)
